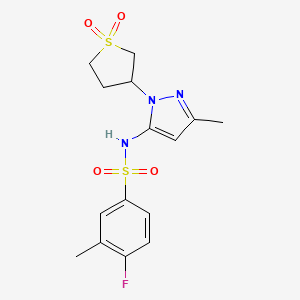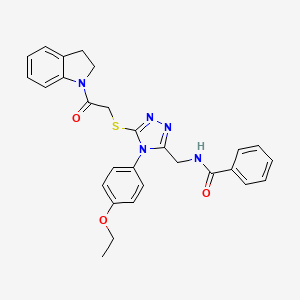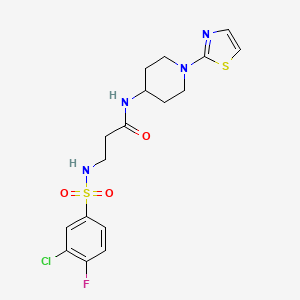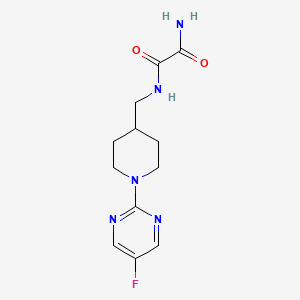
2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide" is a synthetic compound with potential pharmaceutical applications. It is a benzamide derivative with a complex molecular structure, containing a furan ring and a pyrrolidine group. The compound's structure suggests potential interactions with biological targets, making it a promising candidate for further investigation .
Synthesis Analysis
The synthesis of similar benzamide derivatives has been explored in the literature. For example, the synthesis of N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine has been investigated. The study demonstrated that the target compound could be obtained in high yield under mild reaction conditions, indicating the feasibility of synthesizing benzamide derivatives efficiently .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, such as N-(pyridin-3-yl)benzamide derivatives, has been characterized using 1H and 13C NMR and mass spectral data. These analyses provide valuable insights into the structural features and confirm the presence of specific functional groups, which are crucial for understanding the properties and potential biological activities of the compound .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been explored in the context of their potential anticancer activity. Studies have synthesized and evaluated N-(pyridin-3-yl)benzamide derivatives for their anticancer activity against various human cancer cell lines. The results indicated moderate to good activity, suggesting that the chemical structure of benzamide derivatives plays a role in their biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" have not been directly reported in the provided abstracts. However, the synthesis and evaluation of similar benzamide derivatives provide insights into the potential properties and biological activities of these compounds, which can guide further investigations into the compound of interest .
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
A compound with a structure somewhat related to the query, described as a κ-opioid receptor (KOR) antagonist, shows high affinity for human, rat, and mouse KORs, indicating its potential application in the treatment of depression and addiction disorders. The detailed pharmacological characterization of this compound highlights its selective affinity and potential therapeutic benefits, which may extend to related compounds in scientific research applications (Grimwood et al., 2011).
Molecular Structure and Drug Design
Research on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural similarities, involves X-ray analysis and AM1 molecular orbital methods. This study provides insights into the conformational analysis and crystal structure, which are crucial for drug design and development. Understanding these molecular details aids in the design of novel antineoplastic agents, highlighting the significance of structural studies in scientific research applications (Banerjee et al., 2002).
Antiprotozoal Agents
A study on the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents shows the potential of such compounds in treating parasitic infections. These compounds exhibit strong DNA affinities and demonstrate significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in developing new treatments for protozoal diseases (Ismail et al., 2004).
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives, including reactions with N-nucleophiles, has been explored for antimicrobial applications. These studies provide a foundation for developing compounds with enhanced antimicrobial properties, highlighting the role of chemical synthesis in addressing microbial resistance and developing new therapeutic agents (Patel et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-17-8-2-4-10-20(17)24-23(26)19-9-3-5-11-21(19)29-16-18-12-13-22(30-18)31(27,28)25-14-6-7-15-25/h2-5,8-13H,6-7,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZEJFAJQNMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC3=CC=C(O3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)



![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)
![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)
